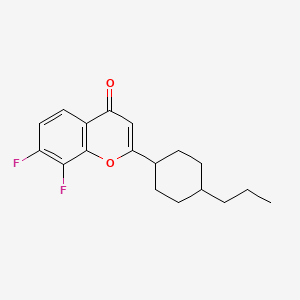

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.

Preparation Methods

The propylcyclohexyl group is then introduced through a series of reactions involving alkylation and cyclization . Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one may exhibit potential anti-inflammatory properties. The difluoro substitution in its structure is hypothesized to enhance its lipophilicity and bioavailability, which could lead to improved therapeutic efficacy compared to other derivatives.

Case Study:

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory activity of various benzopyran derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Neurological Applications

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. The benzopyran moiety is known for its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Case Study:

In a preclinical study, this compound was evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death and oxidative stress markers in cultured neurons, highlighting its potential as a neuroprotective agent .

Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains could be attributed to its ability to disrupt microbial cell membranes.

Case Study:

A recent investigation assessed the antimicrobial activity of benzopyran derivatives, including this compound. The findings revealed that it exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antimicrobial agents .

Summary of Findings

The diverse applications of this compound underscore its significance in medicinal chemistry. The following table summarizes key findings from various studies:

Mechanism of Action

The mechanism of action of 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one can be compared with other similar compounds such as:

- 7,8-Difluoro-2-propyl-6-[(4-propylcyclohexyl)methoxy]-1,2,3,4-tetrahydronaphthalene

- 7,8-Difluoro-2-pentyl-6-[[(1α)-4β-propylcyclohexyl]methoxy]chroman These compounds share similar structural features but differ in their specific functional groups and substituents, which can affect their chemical and biological properties.

Biological Activity

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzopyran backbone with difluorination at positions 7 and 8, which enhances its reactivity and biological interactions. The molecular formula is C18H20F2O2 with a molecular weight of approximately 306.3 g/mol .

Structural Features

The structural configuration of this compound is pivotal in determining its biological activity. The presence of fluorine atoms increases lipophilicity and binding affinity to various biological targets, including enzymes and receptors. This compound's design allows for potential therapeutic applications in treating various diseases, particularly cancer and metabolic disorders.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic effects in metabolic pathways.

- Receptor Modulation : Similar compounds have demonstrated the potential to act as dual agonists for peroxisome proliferator-activated receptors (PPARs), suggesting that this compound may also modulate receptor activity effectively .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, although further experimental validation is required .

The mechanism through which this compound exerts its biological effects involves interactions at the molecular level with various biological targets. Fluorine substitution enhances the compound's binding affinity, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7,8-Difluoro-2-propyl-6-(4-propylcyclohexyl)-1,2,3,4-tetrahydronaphthalene | Naphthalene core with difluorination | More complex structure with additional cycloalkyl groups |

| 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-4H-1-benzopyran-4-one | Contains amino groups along with difluorination | Potentially higher bioactivity due to amino substitutions |

| 7-Hydroxy-benzopyran-4-one | Hydroxy group instead of fluorine | Lacks fluorine but may have different biological activities |

The presence of fluorine atoms in the target compound enhances its reactivity and biological activity compared to these similar compounds .

Properties

CAS No. |

816451-22-6 |

|---|---|

Molecular Formula |

C18H20F2O2 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

7,8-difluoro-2-(4-propylcyclohexyl)chromen-4-one |

InChI |

InChI=1S/C18H20F2O2/c1-2-3-11-4-6-12(7-5-11)16-10-15(21)13-8-9-14(19)17(20)18(13)22-16/h8-12H,2-7H2,1H3 |

InChI Key |

RUOXPWYRESWVHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=O)C3=C(O2)C(=C(C=C3)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.